molecular formula C7H8N2O2 B2639041 [1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine CAS No. 1260671-81-5

[1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine

Cat. No.: B2639041
CAS No.: 1260671-81-5
M. Wt: 152.153
InChI Key: VDPUFFKFBGURPO-UHFFFAOYSA-N
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Description

[1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine (: 1260671-81-5) is a high-purity organic building block supplied with a typical purity of not less than 98% . This compound has a molecular formula of C7H8N2O2 and a molecular weight of 152.15 g/mol . It is characterized by a fused bicyclic structure featuring a [1,3]dioxole ring system, which is a common motif in various biologically active compounds and complex organic syntheses. As a functionalized heterocyclic amine, it serves as a versatile precursor and intermediate in medicinal chemistry and drug discovery research. Its structure, incorporating a primary amine group on a [1,3]dioxolo[4,5-b]pyridine scaffold, makes it a valuable synthon for constructing more complex molecules, particularly in the development of novel pharmaceutical candidates and agrochemicals . Researchers utilize this compound to explore structure-activity relationships (SAR) in projects targeting various biological pathways. This product is accompanied by comprehensive analytical documentation, including NMR, HPLC, and LC-MS data, to ensure identity and purity for your research applications . [1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine is intended for research and development use only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,3]dioxolo[4,5-b]pyridin-6-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-2-5-1-6-7(9-3-5)11-4-10-6/h1,3H,2,4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPUFFKFBGURPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)N=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unlocking New Therapeutic Avenues: A Technical Guide to Heterocyclic Primary Amines in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Heterocyclic Primary Amines

In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance, with over 85% of all biologically active small molecules containing at least one heterocyclic ring.[1] Among these, structures incorporating a primary amine group represent a particularly valuable asset for screening libraries. The primary amine serves as a versatile chemical handle for subsequent optimization, a key hydrogen bonding motif for target engagement, and a feature present in numerous approved drugs.[2] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the design, synthesis, quality control, and screening of heterocyclic primary amine libraries to accelerate the discovery of novel therapeutics.

I. Library Design: A Fusion of Computational Insight and Medicinal Chemistry Wisdom

The design of a high-quality screening library is the cornerstone of a successful drug discovery campaign. It is a multi-faceted process that balances diversity, drug-likeness, and synthetic feasibility.

A. The "Privileged Scaffold" Philosophy

Certain heterocyclic cores, termed "privileged scaffolds," have demonstrated the ability to bind to multiple biological targets with high affinity.[3] These scaffolds provide a validated starting point for library design. By incorporating a primary amine into these frameworks, we can create libraries with a higher probability of identifying initial hits. Examples of privileged scaffolds that can be readily adapted to include a primary amine include benzodiazepines, pyrimidines, and imidazoles.

B. A Practical Computational Workflow for Library Design

Computational chemistry offers a powerful toolkit for designing focused and diverse libraries.[4] A typical workflow involves a synergistic application of structure-based and ligand-based methods.[5][]

Workflow for Computational Library Design:

Computational Library Design Workflow cluster_0 Target Analysis & Preparation cluster_1 Virtual Screening & Library Design cluster_2 Synthesis & Screening Target_ID Target Identification & Validation Binding_Site Binding Site Analysis Target_ID->Binding_Site Protein_Prep Protein Structure Preparation Binding_Site->Protein_Prep Virtual_Screening Structure-Based Virtual Screening Protein_Prep->Virtual_Screening Library_Enumeration Library Enumeration Virtual_Screening->Library_Enumeration Pharmacophore Pharmacophore Modeling Pharmacophore->Library_Enumeration Filtering ADMET & Physicochemical Filtering Library_Enumeration->Filtering Compound_Selection Compound Selection Filtering->Compound_Selection Synthesis Library Synthesis Compound_Selection->Synthesis HTS High-Throughput Screening Synthesis->HTS HTS Assay Validation Assay_Dev Assay Development & Optimization Control_Selection Positive & Negative Control Selection Assay_Dev->Control_Selection Replicate_Runs Run Replicates of Controls Control_Selection->Replicate_Runs Z_Factor Calculate Z'-Factor Replicate_Runs->Z_Factor Assay_Validation Assay Validated (Z' > 0.5) Z_Factor->Assay_Validation

Sources

Methodological & Application

Synthesis of [1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine from nitrile precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of [1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine from Nitrile Precursors

Executive Summary

The synthesis of [1,3]dioxolo[4,5-b]pyridin-6-ylmethanamine (Structure 1 ) is a critical transformation in medicinal chemistry, often serving as a bioisostere for piperonyl amine moieties in kinase inhibitors and GPCR ligands. The presence of the fused dioxolane ring decreases the basicity of the pyridine nitrogen while increasing electron density, creating unique challenges in chemoselectivity.

This Application Note details two validated protocols for reducing the precursor [1,3]dioxolo[4,5-b]pyridine-6-carbonitrile (Structure 2 ) to the primary amine. We address the two primary failure modes in this synthesis:

  • Catalyst Poisoning: The pyridine nitrogen can coordinate strongly to metal surfaces (Pd, Pt), deactivating the catalyst.

  • Dimerization: The formation of secondary amines via the condensation of the intermediate imine with the product amine.

Strategic Pathway Analysis

The reduction of a nitrile to a primary amine proceeds through a reactive aldimine intermediate. Without intervention, this imine reacts with the newly formed primary amine to generate a secondary amine dimer, a difficult-to-separate impurity.

Reaction Mechanism & Control Logic

The following diagram illustrates the competitive pathways and the intervention points (Acid or Ammonia) required to force the reaction toward the desired primary amine.

ReactionPathway Nitrile Nitrile Precursor (R-CN) Imine Aldimine Intermediate (R-CH=NH) Nitrile->Imine H2 / Cat (Step 1) PrimaryAmine Target: Primary Amine (R-CH2-NH2) Imine->PrimaryAmine H2 / Cat (Fast Step) Aminal Aminal Intermediate Imine->Aminal + Primary Amine (Condensation) SecondaryAmine Impurity: Secondary Amine (Dimer) Aminal->SecondaryAmine H2 / -NH3 Ammonia High [NH3] Suppresses Condensation Ammonia->Imine Equilibrium Shift Acid Acidic Media Protonates Amine Acid->PrimaryAmine Traps as Salt

Figure 1: Mechanistic pathway of nitrile hydrogenation showing the critical divergence between primary amine formation and secondary amine dimerization.

Experimental Protocols

Method A: Catalytic Hydrogenation (Raney Nickel/Ammonia)

Best for: Scalability, Cost-Efficiency, and preserving the aromatic ring.

Rationale: Raney Nickel is less susceptible to pyridine poisoning than Palladium. The use of methanolic ammonia saturates the surface, preventing the condensation of the intermediate imine with the product amine [1].

Reagents:

  • Substrate: [1,3]Dioxolo[4,5-b]pyridine-6-carbonitrile (1.0 equiv)

  • Catalyst: Raney Nickel (Active slurry, ~20-50 wt% loading)

  • Solvent: 7N NH3 in Methanol (anhydrous)

Protocol:

  • Safety Prep: Raney Nickel is pyrophoric. All handling must occur under an inert atmosphere (Argon/Nitrogen).

  • Loading: Charge the hydrogenation vessel (Parr shaker or autoclave) with the nitrile substrate.

  • Solvent: Add 7N NH3 in Methanol. The concentration of substrate should be roughly 0.1 M to 0.2 M.

  • Catalyst: Carefully add the Raney Nickel slurry (washed with MeOH) under an argon stream.

  • Hydrogenation:

    • Purge the vessel 3x with N2, then 3x with H2.

    • Pressurize to 50 psi (3.5 bar) .

    • Agitate at Room Temperature (20-25°C) for 4–12 hours.

    • Note: Heating (>40°C) may encourage ring hydrogenation (piperidine formation).

  • Workup:

    • Depressurize and purge with N2.

    • Filter the mixture through a Celite pad (keep wet to prevent Ni ignition).

    • Rinse the pad with MeOH.

    • Concentrate the filtrate in vacuo.

    • Purification: The residue is often pure enough. If not, convert to the HCl salt or purify via flash chromatography (DCM/MeOH/NH4OH).

Method B: Chemical Reduction (Borane-THF)

Best for: Small scale, Lab bench synthesis, avoiding high-pressure equipment.

Rationale: Borane (BH3) acts as a Lewis acid, coordinating to the pyridine nitrogen. This protects the ring from reduction while effectively reducing the nitrile to the amine. This method avoids the safety hazards of pressurized hydrogen [2].

Reagents:

  • Substrate: [1,3]Dioxolo[4,5-b]pyridine-6-carbonitrile (1.0 equiv)

  • Reagent: Borane-THF complex (1.0 M solution, 3.0 equiv)

  • Quench: Methanol, then 6M HCl

Protocol:

  • Setup: Flame-dry a round-bottom flask and equip with a reflux condenser and N2 inlet.

  • Addition: Dissolve the nitrile in anhydrous THF (0.2 M). Cool to 0°C.

  • Reduction: Dropwise add BH3-THF solution.

  • Reflux: Allow to warm to RT, then heat to reflux (65°C) for 2–4 hours.

  • Quench (Critical):

    • Cool to 0°C.

    • Carefully add Methanol (gas evolution!).

    • Evaporate to dryness.

  • Amine Liberation:

    • The boron-amine complex must be broken. Dissolve residue in MeOH and add 6M HCl (excess).

    • Reflux for 1 hour.

    • Concentrate to dryness.

    • Basify with NaOH (2M) to pH > 12 and extract with DCM (3x).

  • Isolation: Dry organics over Na2SO4 and concentrate.

Comparative Data & Troubleshooting

ParameterMethod A: Raney Ni / H2Method B: Borane-THF
Yield (Typical) 85 - 95%70 - 85%
Selectivity High (with NH3)High (Chemoselective)
Safety Profile High Risk (Pyrophoric Ni, H2 pressure)Moderate Risk (Reactive hydrides)
Impurity Profile Secondary amine (if NH3 is low)Boron salts (if workup is incomplete)
Scalability Excellent (kg scale)Poor (Reagent cost/volume)

Troubleshooting Guide:

  • Problem: Low conversion in Method A.

    • Root Cause:[1][2][3][4][5][6][7] Catalyst poisoning by pyridine N.

    • Fix: Increase catalyst loading or wash the Raney Ni more thoroughly before use. Ensure H2 pressure is maintained.

  • Problem: "Dimer" formation (Secondary Amine).

    • Root Cause:[1][2][3][4][5][6][8] Insufficient Ammonia (Method A) or slow addition (Method B).

    • Fix: Use fresh 7N NH3/MeOH. Do not use old stock solutions where NH3 has evaporated.

  • Problem: Ring Reduction (Piperidine formation).

    • Root Cause:[1][2][3][4][5][6][7] Over-hydrogenation.

    • Fix: In Method A, strictly control temperature (<30°C). If using Pd/C (alternative), stop reaction immediately upon H2 uptake cessation.

References

  • Hegedüs, L., et al. (2012). "Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles." Catalysis Science & Technology, 2(11), 2246-2248.

  • Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 29. The rapid and quantitative reduction of nitriles to primary amines with borane-dimethyl sulfide." Synthesis, 1981(08), 605-606.

  • Gouault, N., et al. (2001). "Synthesis of Substituted Oxazolo[4,5-b]pyridine Derivatives." Tetrahedron Letters (Analogous chemistry on fused pyridine systems).

Sources

Optimized Reductive Amination Strategies for [1,3]dioxolo[4,5-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details optimized protocols for the reductive amination of [1,3]dioxolo[4,5-b]pyridine-6-carbaldehyde (also known as 6-formyl-1,3-dioxolo[4,5-b]pyridine). This heterocyclic building block presents specific challenges due to the electron-deficient nature of the pyridine ring and the potential basicity of the pyridine nitrogen.

We present two primary methodologies:

  • Method A (Standard): Sodium Triacetoxyborohydride (STAB) protocol for robust, general-purpose coupling.

  • Method B (Lewis Acid-Mediated): Titanium(IV) Isopropoxide [Ti(OiPr)₄] protocol for sterically hindered amines or electron-deficient anilines.

Substrate Analysis & Mechanistic Considerations

The Substrate: [1,3]dioxolo[4,5-b]pyridine-6-carbaldehyde
  • CAS: 82671-02-1

  • Electronic Profile: The pyridine nitrogen exerts an electron-withdrawing effect (–I, –M), making the C-6 aldehyde significantly more electrophilic than benzaldehyde. This facilitates rapid nucleophilic attack by amines but renders the resulting imine/iminium species prone to hydrolysis if not reduced immediately.

  • Lewis Basicity: The pyridine nitrogen can coordinate with Lewis acids or metal catalysts, potentially poisoning catalytic hydrogenation systems. Hydride-based methods are therefore preferred over catalytic hydrogenation (Pd/C) for laboratory-scale synthesis to avoid ring reduction or catalyst deactivation.

Reaction Pathway & Decision Matrix

The choice of protocol depends heavily on the nucleophile (amine) type.

DecisionMatrix Start Select Amine Type Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary Aniline Aniline / Weak Nucleophile Start->Aniline MethodA Method A: STAB (Standard Protocol) Primary->MethodA Unhindered MethodB Method B: Ti(OiPr)4 (Lewis Acid Mediated) Primary->MethodB If Dialkylation occurs Secondary->MethodA Preferred Aniline->MethodB Essential Hindered Sterically Hindered Hindered->MethodB Required MethodA->Hindered Fails

Figure 1: Decision matrix for selecting the appropriate reductive amination protocol.

Experimental Protocols

Method A: Direct Reductive Amination (STAB)

Best for: Secondary amines, unhindered primary amines, and high-throughput parallel synthesis. Mechanism: Uses Sodium Triacetoxyborohydride (STAB), a mild hydride donor that reduces the iminium ion selectively without reducing the aldehyde.

Reagents
  • [1,3]dioxolo[4,5-b]pyridine-6-carbaldehyde (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction rate, but DCM is a safer alternative.

Step-by-Step Protocol
  • Preparation: In a clean, dry reaction vial equipped with a stir bar, dissolve the aldehyde (1.0 mmol, ~151 mg) in DCE (5 mL).

  • Amine Addition: Add the amine (1.1 mmol).

    • Critical Step: If using an amine salt (e.g., HCl salt), add 1.1 equiv of Triethylamine (TEA) or DIPEA to liberate the free base.

  • Acid Activation: Add Acetic Acid (1-2 drops, or ~1.5 equiv).

    • Why: The pH should be slightly acidic (pH 5-6) to facilitate iminium ion formation. The pyridine ring makes the aldehyde reactive, but acid catalysis ensures full conversion.

  • Imine Formation (Optional but Recommended): Stir at Room Temperature (RT) for 30–60 minutes.

    • Validation: Monitor by TLC or LCMS to observe the disappearance of aldehyde and formation of the imine (often visible as a new spot or mass peak M+Amine-H2O).

  • Reduction: Add STAB (1.5 mmol, ~318 mg) in one portion.

    • Observation: Mild gas evolution may occur.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

  • Quench: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to neutralize acetic acid and decompose borate complexes.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

Method B: Lewis-Acid Mediated (Ti(OiPr)₄)

Best for: Weakly nucleophilic amines (anilines), sterically hindered amines, or cases where Method A fails to drive imine formation. Mechanism: Titanium(IV) isopropoxide acts as a dual-function reagent: a strong Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.

Reagents
  • [1,3]dioxolo[4,5-b]pyridine-6-carbaldehyde (1.0 equiv)

  • Amine (1.1 equiv)

  • Titanium(IV) isopropoxide (1.2 – 1.5 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

Step-by-Step Protocol
  • Complexation: In a dry flask under Nitrogen/Argon, combine the aldehyde (1.0 mmol) and amine (1.1 mmol).

  • Titanium Addition: Add Ti(OiPr)₄ (1.5 mmol, ~440 µL) neat via syringe.

    • Caution: Ti(OiPr)₄ is moisture sensitive. Use dry techniques.[1]

  • Imine Formation: Stir the neat mixture (or minimal THF if solid) at RT for 2–4 hours.

    • Note: For extremely hindered substrates, gentle heating (40–50°C) may be required.

  • Dilution: Dilute the viscous mixture with absolute Ethanol (5 mL).

  • Reduction: Cool the solution to 0°C. Add NaBH₄ (1.5 mmol, ~57 mg) portion-wise.

    • Safety: Exothermic reaction with gas evolution (H₂).

  • Stirring: Allow to warm to RT and stir for 2 hours.

  • Quench (The "Titanium Workup"):

    • Add 1 mL of water to quench. A white precipitate (TiO₂) will form, creating a thick emulsion.

    • Crucial Step: Dilute with EtOAc (20 mL) and filter the suspension through a pad of Celite to remove titanium salts. Washing the Celite pad thoroughly with EtOAc is essential to recover the product trapped in the matrix.

  • Purification: Concentrate the filtrate. The residue may require column chromatography as Ti-residues can sometimes cause streaking.

Mechanistic Visualization

The following diagram illustrates the divergence between the two methods based on the intermediate stability and reducing agent selection.

Mechanism Aldehyde [1,3]dioxolo[4,5-b]pyridine-6-carbaldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion / Imine (Eq. driven by Acid or Ti) Hemiaminal->Iminium - H2O (AcOH or Ti(OiPr)4) STAB_Red Method A: STAB (Hydride Transfer) Iminium->STAB_Red In situ reduction Ti_Red Method B: NaBH4 (Post-Ti Complexation) Iminium->Ti_Red Stepwise reduction Product Secondary/Tertiary Amine STAB_Red->Product Ti_Red->Product

Figure 2: Mechanistic pathway highlighting the critical dehydration step driven by either Acetic Acid (Method A) or Titanium Isopropoxide (Method B).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (Aldehyde remains) Imine formation is unfavorable (sterics or electronics).Switch to Method B (Ti(OiPr)₄) . The Lewis acid drives water removal and activates the carbonyl.
Low Yield (Hydrolysis) Imine hydrolyzes during aqueous workup before reduction is complete.Ensure reaction time is sufficient before quenching. Use Method A with excess STAB to ensure rapid trapping of the iminium.
Dialkylation (with Primary Amines) Primary amine product reacts with aldehyde again.Use a large excess of amine (5-10 equiv) or switch to Method B , which favors mono-alkylation via the stable Ti-complex.
Pyridine Ring Reduction Over-reduction (rare with Borohydrides).Avoid catalytic hydrogenation (H₂/Pd). Ensure NaBH₄ is added at 0°C in Method B.
Emulsion during Workup Titanium salts (Method B).Use the Celite filtration method described. Alternatively, quench with 1M NaOH or Rochelle's salt solution to solubilize Ti.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of secondary and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1.

  • PubChem Compound Summary. (n.d.). "6-Formyl-1,3-dioxolo[4,5-b]pyridine." National Center for Biotechnology Information.

Sources

Application Notes and Protocols for Amide Coupling toDioxolo[4,5-b]pyridin-6-ylmethanamine

Application Notes and Protocols for Amide Coupling to[1][2]Dioxolo[4,5-b]pyridin-6-ylmethanamine

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] The coupling of a carboxylic acid and an amine to form an amide, while thermodynamically favorable, is kinetically slow and requires activation of the carboxylic acid.[3] This guide provides a detailed technical overview and practical protocols for the amide coupling of a specific heterocyclic amine, [4][5]Dioxolo[4,5-b]pyridin-6-ylmethanamine . This amine is a valuable building block in drug discovery due to its rigid, bicyclic structure and potential for hydrogen bonding interactions.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just procedural steps, but also the underlying chemical principles and rationale to empower users to troubleshoot and optimize their own amide coupling reactions. We will explore the selection of appropriate coupling reagents, bases, and solvents, and provide detailed, step-by-step protocols for two of the most robust and widely used coupling systems: HATU/DIPEA and EDC/HOBt.

Understanding the Substrate:[1][2]Dioxolo[4,5-b]pyridin-6-ylmethanamine

The structure of[4][5]Dioxolo[4,5-b]pyridin-6-ylmethanamine presents a primary amine attached to a methyl group on a pyridine ring fused with a dioxolane ring. The pyridine nitrogen can influence the reactivity of the amine and may also interact with reagents. The overall structure is relatively electron-rich, which generally facilitates the nucleophilic attack of the amine on the activated carboxylic acid. However, the steric environment around the amine and the specific electronic properties of the carboxylic acid coupling partner must be considered when selecting the optimal reaction conditions.

Selecting the Right Coupling Reagents

The choice of coupling reagent is critical for achieving high yields, minimizing side reactions, and, in the case of chiral carboxylic acids, preventing racemization.[1] Here, we focus on two of the most reliable and commonly employed classes of coupling reagents: uronium/aminium salts (HATU) and carbodiimides (EDC).

HATU: The High-Efficiency Choice

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium salt-based coupling reagent known for its high efficiency, fast reaction rates, and ability to suppress racemization.[4][5][6]

Mechanism of Action: The reaction proceeds through a two-step process. First, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt.[4][5][7] This intermediate is then rapidly converted to a more stable and highly reactive OAt-active ester.[4][5][7] Finally, the amine,[4][5]Dioxolo[4,5-b]pyridin-6-ylmethanamine, attacks the active ester to form the desired amide bond.[4][5][7]

EDC in Combination with HOBt: The Classic and Cost-Effective Method

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is widely used due to its effectiveness and the ease of removal of its urea byproduct during aqueous workup.[3][8] It is often used in conjunction with an additive like HOBt (N-hydroxybenzotriazole) to improve reaction rates and suppress side reactions, including racemization.[3][8]

Mechanism of Action: The carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[3] This intermediate can then be intercepted by HOBt to form an HOBt-ester, which is more stable and less prone to side reactions.[3] The amine then attacks the activated HOBt-ester to yield the final amide product.[3]

Key Experimental Parameters

Beyond the choice of coupling reagent, several other factors significantly influence the outcome of an amide coupling reaction.

Base Selection

A non-nucleophilic organic base is typically required to deprotonate the carboxylic acid and neutralize any acidic byproducts formed during the reaction.[4]

  • DIPEA (N,N-Diisopropylethylamine or Hünig's base): A sterically hindered, non-nucleophilic base that is an excellent choice for HATU-mediated couplings.[4]

  • Triethylamine (TEA): Another common non-nucleophilic base, though it can sometimes lead to side reactions with very sensitive substrates.

Solvent Choice

The solvent must be able to dissolve all reactants and should be aprotic to avoid competing with the amine nucleophile.[9][10]

  • N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that is an excellent choice for most amide coupling reactions, including those with HATU and EDC.[4][9]

  • Dichloromethane (DCM): A less polar aprotic solvent that can also be effective, particularly for smaller-scale reactions where purification by chromatography is planned.[11]

  • Acetonitrile (ACN): Another suitable polar aprotic solvent.

Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the amide coupling of[4][5]Dioxolo[4,5-b]pyridin-6-ylmethanamine with a generic carboxylic acid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for challenging couplings, sterically hindered substrates, or when minimizing racemization is critical.

Workflow Diagram:

HATU_Coupling_Workflowcluster_prepPreparationcluster_reactionReactioncluster_workupWorkup & PurificationreagentsDissolve Carboxylic Acid,[1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine,and HATU in anhydrous DMFbase_addAdd DIPEA dropwiseat 0 °Creagents->base_addInert atmospherestirStir at room temperature(1-4 hours)base_add->stirmonitorMonitor by TLC or LC-MSstir->monitorquenchQuench with watermonitor->quenchUpon completionextractExtract with organic solventquench->extractwashWash organic layerextract->washdryDry and concentratewash->drypurifyPurify by chromatographydry->purify

Caption: Workflow for HATU-mediated amide coupling.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • [4][5]Dioxolo[4,5-b]pyridin-6-ylmethanamine (1.0-1.2 equiv)

  • HATU (1.0-1.2 equiv)[4]

  • DIPEA (2.0-3.0 equiv)[4]

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv),[4][5]Dioxolo[4,5-b]pyridin-6-ylmethanamine (1.1 equiv), and HATU (1.1 equiv).

  • Add anhydrous DMF to dissolve the solids (typically a concentration of 0.1-0.5 M).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (2.5 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.[4]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is a reliable and cost-effective method suitable for a wide range of substrates.

Workflow Diagram:

EDC_HOBt_Coupling_Workflowcluster_prepPreparationcluster_reactionReactioncluster_workupWorkup & PurificationreagentsDissolve Carboxylic Acid,[1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine,and HOBt in anhydrous DMF/DCMcoolCool to 0 °Creagents->cooladd_edcAdd EDC portion-wisecool->add_edcadd_baseAdd DIPEA/TEA dropwiseadd_edc->add_basestirStir, warm to room temperature(8-24 hours)add_base->stirmonitorMonitor by TLC or LC-MSstir->monitordiluteDilute with organic solventmonitor->diluteUpon completionwashWash with water, acid, base, brinedilute->washdryDry and concentratewash->drypurifyPurify by chromatographydry->purify

Caption: Workflow for EDC/HOBt-mediated amide coupling.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • [4][5]Dioxolo[4,5-b]pyridin-6-ylmethanamine (1.0-1.2 equiv)

  • EDC·HCl (1.1-1.5 equiv)[3]

  • HOBt (1.1-1.5 equiv)[3]

  • DIPEA or TEA (2.0-3.0 equiv)[3]

  • Anhydrous DMF or DCM

  • Ethyl acetate (EtOAc) or other suitable organic solvent

  • 1N HCl (aqueous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and[4][5]Dioxolo[4,5-b]pyridin-6-ylmethanamine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.[3]

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.[3]

  • Once complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic phase sequentially with water (to remove EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product via flash column chromatography or recrystallization.[3]

Comparative Summary of Coupling Conditions

ParameterHATU ProtocolEDC/HOBt ProtocolRationale & Considerations
Coupling Reagent HATUEDC·HClHATU is generally more reactive and efficient, especially for hindered substrates. EDC is more cost-effective for large-scale synthesis.
Additive None required (HOAt is part of HATU)HOBtHOBt is crucial for suppressing racemization and improving the efficiency of EDC-mediated couplings.
Base DIPEADIPEA or TEAA non-nucleophilic base is essential to deprotonate the carboxylic acid without competing with the amine.
Stoichiometry (vs. Acid) Amine: 1.0-1.2, Reagent: 1.0-1.2, Base: 2.0-3.0Amine: 1.0-1.2, Reagent: 1.1-1.5, Additive: 1.1-1.5, Base: 2.0-3.0A slight excess of the amine and coupling reagents can help drive the reaction to completion.
Solvent Anhydrous DMFAnhydrous DMF or DCMThe solvent must be aprotic and capable of dissolving all reactants.
Reaction Time 1-4 hours8-24 hoursHATU reactions are typically much faster than EDC/HOBt couplings.
Workup Aqueous wash with base and brine.Aqueous wash with acid, base, and brine.The EDC workup includes an acid wash to remove any unreacted amine and a base wash to remove HOBt. The urea byproduct of EDC is water-soluble.
Cost HigherLowerHATU is significantly more expensive than EDC and HOBt.
Key Advantage High efficiency, fast kinetics, low racemization.Cost-effective, water-soluble byproduct.The choice often depends on the scale of the reaction and the nature of the substrates.

Troubleshooting and Field-Proven Insights

  • Low Yield: If the reaction is sluggish or gives a low yield, consider increasing the equivalents of the coupling reagent and/or the amine. Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediates. For particularly difficult couplings, switching from EDC/HOBt to the more reactive HATU is often effective.

  • Side Reactions: The primary amine of[4][5]Dioxolo[4,5-b]pyridin-6-ylmethanamine is the desired site of reaction. However, with highly activated carboxylic acids or under forcing conditions, acylation of the pyridine nitrogen is a theoretical possibility, though unlikely with these methods. If side products are observed, purification by column chromatography is usually sufficient for their removal. A potential side reaction with HATU is guanidinylation of the amine, which can occur if HATU is used in large excess or if the coupling is slow.[4]

  • Racemization: For chiral carboxylic acids, it is crucial to use an additive like HOBt with EDC to minimize racemization. HATU is inherently good at suppressing racemization due to the formation of the OAt-active ester.[4]

  • Solubility Issues: If reactants or products have poor solubility in the chosen solvent, a different solvent system may be required. For instance, a mixture of DMF and DCM can sometimes improve solubility. In some cases, gentle heating may be necessary, but this should be done with caution as it can increase the risk of side reactions.

Conclusion

The successful amide coupling of[4][5]Dioxolo[4,5-b]pyridin-6-ylmethanamine is readily achievable with standard, well-established protocols. The choice between a HATU-based or an EDC/HOBt-based method will depend on the specific requirements of the synthesis, including the scale, the cost considerations, and the nature of the carboxylic acid coupling partner. By understanding the underlying principles of these coupling reactions and following the detailed protocols provided, researchers can confidently and efficiently synthesize the desired amide products for their drug discovery and development programs.

References

  • HATU - Wikipedia. [Link]

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. [Link]

  • Acid-Amine Coupling using EDCI - Organic Synthesis. [Link]

  • Evaluation of greener solvents for solid-phase peptide synthesis - Taylor & Francis. [Link]

  • Solvent effects on coupling yields during rapid solid‐phase synthesis of CGRP(8‐37) employing in situ neutralization* | Request PDF - ResearchGate. [Link]

  • Optimizing Peptide Coupling: Key Techniques. [Link]

  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. [Link]

  • Solvation effects in solid-phase peptide synthesis | Journal of the American Chemical Society. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. [Link]

  • The greening of peptide synthesis - RSC Publishing - The Royal Society of Chemistry. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • amide coupling help : r/Chempros - Reddit. [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC. [Link]

  • Struggling with amide coupling : r/Chempros - Reddit. [Link]

  • ChemInform Abstract: An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. - ResearchGate. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. [Link]

  • Amine to Amide (Coupling) - Common Conditions. [Link]

  • SYNTHESIS OF SOME NOVEL THIAZOLO[4,5-b]PYRIDINES AND THEIR TUBERCULOSTATIC ACTIVITY EVALUATION. [Link]

  • Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles - MDPI. [Link]

  • Synthesis of[4][5][6]triazolo[4,5‐b]pyridine: a) aniline, DIPEA,... - ResearchGate. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. [Link]

Application Note: Strategic Functionalization of C-6 in [1,3]Dioxolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the strategic functionalization of the C-6 position of [1,3]dioxolo[4,5-b]pyridine. It synthesizes established organic reactivity principles with specific literature precedents to provide a robust, laboratory-ready protocol.

Executive Summary

The [1,3]dioxolo[4,5-b]pyridine scaffold (CAS: 72138-73-9) represents a critical bioisostere of quinoline and methylenedioxybenzene in medicinal chemistry.[1] Its unique electronic structure—comprising an electron-withdrawing pyridine ring fused to an electron-donating 1,3-dioxole ring—creates a distinct reactivity profile.[1] This guide focuses on the C-6 position , which is electronically activated for Electrophilic Aromatic Substitution (EAS), making it the optimal site for late-stage functionalization.[1][2] We present a validated workflow for regioselective bromination followed by Palladium-catalyzed cross-coupling , enabling the rapid generation of C-6 diverse libraries.

Structural Analysis & Reactivity Profile[1]

To successfully functionalize the scaffold, one must first understand the competing electronic forces.[2]

  • Numbering Convention: In [1,3]dioxolo[4,5-b]pyridine, the pyridine nitrogen is assigned position 4 based on fusion nomenclature priority.[1][2] The carbons of the pyridine ring are C-5, C-6, and C-7.[1]

  • Electronic Push-Pull:

    • The Dioxole Ring (Donor): The oxygen atoms at positions 1 and 3 donate electron density into the pyridine ring via resonance.[2] Specifically, the oxygen at position 3 (O-3) strongly activates the position para to it, which corresponds to C-6 .[1][2]

    • The Pyridine Nitrogen (Acceptor): The nitrogen atom (N-4) deactivates the positions ortho (C-5) and para (C-7) to itself via induction and resonance.[1] The meta position (C-6) is the least deactivated.[1]

Visualization: Electronic Activation Map

G cluster_0 Electronic Driving Forces cluster_1 Reaction Workflow O3 O-3 (Donor) C6 C-6 (Target) O3->C6 Resonance (+M) Strong Activation N4 N-4 (Acceptor) N4->C6 Meta-Position Min. Deactivation Start [1,3]dioxolo[4,5-b]pyridine Step1 Bromination (NBS) Start->Step1 Electrophilic Subst. Inter 6-Bromo Intermediate Step1->Inter Regioselective Step2 Suzuki Coupling Inter->Step2 Pd(PPh3)4 / Ar-B(OH)2 Final 6-Aryl Derivative Step2->Final C-C Bond Formation

Caption: Electronic activation logic directing functionalization to C-6 and the subsequent synthetic workflow.

Experimental Protocols

Protocol A: Regioselective Bromination at C-6

Objective: Synthesis of 6-bromo-[1,3]dioxolo[4,5-b]pyridine (CAS: 76470-56-9).[1][3] Mechanism: Electrophilic Aromatic Substitution (EAS).[1][2] Rationale: N-Bromosuccinimide (NBS) is preferred over elemental bromine (


) to avoid harsh acidic conditions that might open the dioxole ring or protonate the pyridine nitrogen, which would deactivate the ring.[1][2]
Materials
  • Substrate: [1,3]dioxolo[4,5-b]pyridine (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 - 1.1 equiv)[1][2]

  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)[1][2]

  • Workup: Sodium thiosulfate (

    
    ), Ethyl Acetate (EtOAc), Brine.[1][2]
    
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve [1,3]dioxolo[4,5-b]pyridine (1.0 g, 8.1 mmol) in anhydrous MeCN (15 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add NBS (1.51 g, 8.5 mmol) portion-wise over 10 minutes to prevent exotherms.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 4–12 hours.

    • Monitoring: Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.[1] The product is less polar than the starting material.

  • Quench: Dilute the mixture with EtOAc (50 mL) and wash with saturated aqueous

    
     (20 mL) to remove unreacted bromine species.
    
  • Extraction: Wash the organic layer with water (2 x 20 mL) and brine (20 mL). Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude solid is often pure enough (>95%) for the next step.[1] If necessary, recrystallize from Ethanol or purify via flash column chromatography (SiO2, 0-20% EtOAc/Hexanes).[1][2]

    • Expected Yield: 85-92%

    • Characterization:

      
       NMR should show the loss of the C-6 proton signal and a shift in the adjacent C-5/C-7 protons.[1]
      
Protocol B: Suzuki-Miyaura Cross-Coupling at C-6

Objective: Installation of aryl/heteroaryl groups at C-6.[1] Rationale: The 6-bromo intermediate is an excellent partner for Pd-catalyzed coupling due to the electron-deficient nature of the pyridine ring, which facilitates the oxidative addition step.

Materials
  • Substrate: 6-bromo-[1,3]dioxolo[4,5-b]pyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)[1][2]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered substrates)[1][2]
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)[1][2]
    
  • Solvent: 1,4-Dioxane (degassed)[1][2]

Step-by-Step Procedure
  • Setup: In a microwave vial or sealed tube, combine the 6-bromo substrate (0.5 mmol), boronic acid (0.6 mmol), and

    
     (29 mg, 0.025 mmol).
    
  • Inert Atmosphere: Evacuate and backfill the vial with Nitrogen or Argon (3 cycles).[1][2]

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2.0 M aqueous

    
     (0.75 mL).
    
  • Reaction: Heat the mixture to 90°C (oil bath) or 100°C (microwave) for 2–4 hours.

    • Note: The reaction typically proceeds rapidly due to the activated halide.

  • Workup: Cool to room temperature. Filter through a pad of Celite, eluting with EtOAc.[2]

  • Purification: Concentrate the filtrate and purify via flash chromatography (SiO2, gradient elution).

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Conversion (Bromination) Pyridine N-protonation by HBr byproduct.[1]Add a solid base scavenger like

(0.5 equiv) or use NBS in DMF (DMF buffers the acid).[1][2]
Regioselectivity Issues Temperature too high; loss of kinetic control.[1]Conduct bromination at -10°C to 0°C. Ensure slow addition of NBS.
Protodebromination (Coupling) Catalyst death or wet solvents.[1][2]Use anhydrous, degassed solvents.[2] Switch to a pre-catalyst system like XPhos-Pd-G2.[1]
Dioxole Ring Cleavage Highly acidic conditions (e.g.,

).[1][2]
Strictly avoid strong Bronsted acids.[1] Stick to NBS/MeCN or NBS/DMF.[1]

References

  • Structure & Properties: PubChem. "[1,3]dioxolo[4,5-b]pyridine."[1] National Library of Medicine. Link[1][2]

  • Bromination Precedent (Oxazolo Analog): "Synthesis of 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one."[1][4][5] PrepChem. Link

  • Product Verification: Alchem Pharmtech. "6-BROMO-[1,3]DIOXOLO[4,5-B]PYRIDINE (CAS 76470-56-9)."[1][3] Link

  • General Pyridine Functionalization: "Regioselective Functionalization of Pyridines using a Directed Metalation." Z. Naturforsch.Link[1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Hydrophilic Heterocyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status:ONLINE | Ticket Queue: Low Operator: Senior Application Scientist Subject: Troubleshooting Isolation & Purification of Polar Basic Heterocycles

Introduction: The "Water-Lover" Paradox

Welcome to the technical support hub. If you are here, you are likely facing the "Hydrophilic Amine Paradox": your heterocyclic amine (pyridine, imidazole, piperazine, etc.) is too polar to extract into organic solvents but too lipophilic or basic to behave well in standard Reversed-Phase (RP) chromatography.

This guide treats your purification challenges as "Support Tickets." Select the scenario below that matches your current failure mode.

Ticket #101: Extraction Failure

User Report:"My product stays in the aqueous layer during workup. DCM and EtOAc extractions are empty."

Diagnosis: Hydrophilic heterocycles often have a LogP < 0. Standard organic solvents (DCM, EtOAc) cannot compete with the hydration energy of the protonated amine in water.

Troubleshooting Protocol: The "Salting-Out" & pH Swing

Step 1: The pH Check (Critical) Ensure the aqueous layer pH is at least 2 units higher than the pKa of the conjugate acid of your amine.

  • Why? At pH = pKa, 50% of your amine is still ionized (water-soluble). At pH = pKa + 2, ~99% is neutral (organic-soluble) [1].

Step 2: The "Salting Out" Effect Saturate the aqueous phase with NaCl. This increases the ionic strength of the water, disrupting the hydration shell around your amine and forcing it into the organic phase (Hofmeister effect).

Step 3: Solvent Switching Stop using DCM. Switch to n-Butanol or Chloroform:Isopropanol (3:1) .

  • Note: n-Butanol is miscible with water (~7%), but it is the "nuclear option" for polar amines.

Data: Solvent Efficiency for Polar Amines
Solvent SystemPolarity IndexWater MiscibilityRecommended For
DCM 3.1LowLipophilic amines (LogP > 1)
EtOAc 4.4ModerateModerately polar (LogP 0–1)
CHCl₃ : IPA (3:1) ~4.0ModeratePolar amines (LogP < 0)
n-Butanol 4.0High (Solubilizes ~20% H₂O)Highly polar/Zwitterionic species

Ticket #102: Chromatography Issues (Tailing & Retention)

User Report:"My peaks are broad/tailing on C18, or they elute at the solvent front (t0)."

Diagnosis:

  • Tailing: Caused by the interaction of the basic amine nitrogen with acidic silanols (Si-OH) on the silica backbone [2].[1]

  • No Retention: The compound is too hydrophilic for the hydrophobic C18 mechanism.

Solution A: C18 Optimization (The "Silanol Masking" Protocol)

If you must use C18, you must suppress silanol ionization or block the sites.

  • High pH Strategy (Best for Modern Columns):

    • Use a "Hybrid" silica column (e.g., Ethylene-Bridged Hybrid - BEH).

    • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10).

    • Mechanism:[1][2][3] At pH 10, the amine is deprotonated (neutral) and interacts hydrophobically with C18.

  • Ion-Pairing Strategy (Traditional):

    • Additive: 0.1% TFA (Trifluoroacetic acid).[4]

    • Mechanism:[1][2][3] TFA protonates the silanols (suppressing interaction) and forms a hydrophobic ion-pair with the amine [3].

Solution B: HILIC (Hydrophilic Interaction Liquid Chromatography)

If C18 fails, switch to HILIC. This creates a "water layer" on the silica surface. Your amine partitions into this water layer.[5]

  • Stationary Phase: Bare Silica or Amide-bonded.

  • Mobile Phase A: Acetonitrile (90%).

  • Mobile Phase B: 10mM Ammonium Formate (pH 3.0) in Water (10%).

  • Elution: Gradient from High Organic -> Low Organic (opposite of C18).

Visual Workflow: Method Selection Logic

MethodSelection Start Start: Analyze Analyte Properties LogP_Check Is LogP < -1? Start->LogP_Check pKa_Check Is pKa > 8? LogP_Check->pKa_Check No (Moderately Polar) HILIC USE HILIC (Amide/Silica Column) High ACN Start LogP_Check->HILIC Yes (Very Polar) C18_HighPH USE C18 (Hybrid) pH 10 Buffer (NH4HCO3) pKa_Check->C18_HighPH Yes (Basic) C18_IonPair USE C18 (Standard) 0.1% TFA or PFPA pKa_Check->C18_IonPair No (Acidic/Neutral)

Figure 1: Decision matrix for selecting the correct chromatographic mode based on amine polarity and basicity.

Ticket #103: "Catch and Release" Purification

User Report:"I have a crude reaction mixture. I just want the amine, not the non-basic byproducts."

Diagnosis: Column chromatography is overkill. You need Strong Cation Exchange (SCX) .[6] This is a digital purification method: The amine sticks, everything else washes away.

Protocol: SCX Cartridge Workflow
  • Conditioning: Flush SCX cartridge with MeOH (2 CV - Column Volumes).

  • Loading: Dissolve crude in MeOH or DCM (non-protic is fine). Load onto cartridge.

    • Chemistry: The amine becomes protonated by the sulfonic acid groups on the resin (

      
      ).
      
  • Washing (The Purification): Flush with MeOH, DCM, or ACN.

    • Result: Non-basic impurities elute. The amine stays bound.

  • Releasing (Elution): Flush with 2M Ammonia in Methanol .

    • Result: The ammonia deprotonates the amine, breaking the ionic bond. Collect this fraction.

Visual Mechanism: SCX Catch & Release

SCX_Mechanism Step1 1. LOAD (Neutral pH) Amine binds to Sulfonic Acid Step2 2. WASH (Organic Solvent) Impurities pass through Step1->Step2 Impurities Removed Step3 3. ELUTE (NH3 in MeOH) NH3 displaces Product Step2->Step3 Switch Solvent

Figure 2: The logical flow of Strong Cation Exchange (SCX) purification.

Ticket #104: Final Isolation (Oiling Out)

User Report:"I purified it, but now it's a sticky oil. I need a solid for stability."

Diagnosis: Hydrophilic amines often hold onto water and solvents tenaciously, preventing lattice formation.

Solution: Salt Formation

Turn your oil into a crystalline salt. This also serves as a final purification step (recrystallization).

Protocol:

  • Dissolve the amine "oil" in a minimal amount of dry Diethyl Ether or 1,4-Dioxane.

  • Dropwise add 4M HCl in Dioxane (anhydrous).

  • The HCl salt is usually less soluble in ether/dioxane than the free base and will precipitate immediately as a white solid.

  • Filter and wash with cold ether.

Alternative Acids:

  • If HCl yields hygroscopic salts, try Oxalic Acid (often forms nice crystals) or Fumaric Acid (pharmaceutically acceptable).

References

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A. [Link]

  • Dolan, J. W. (2008). Tailing Peaks for Basic Compounds. LCGC North America. [Link]

  • Biotage. (2023). Strategies for Flash Purification of Ionizable Compounds. Biotage Knowledge Base. [Link]

Sources

Technical Support Center: Stability & Storage of [1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and storage protocols for [1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine . This document is structured for researchers requiring high-fidelity preservation of this intermediate during drug development workflows.

Executive Summary & Chemical Vulnerability Profile

[1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine is a specialized heteroaromatic building block. Its structural features—an electron-rich dioxolopyridine core fused with a primary picolyl-type amine—create a specific vulnerability profile.

  • Primary Threat: Oxidative Deamination & N-Oxidation . The benzylic-like (picolyl) carbon is susceptible to autoxidation, leading to the corresponding aldehyde or carboxylic acid. The primary amine nitrogen is prone to N-oxidation.

  • Secondary Threat: Carbamate Formation . Like all primary amines, this compound is a "CO₂ sponge." Exposure to atmospheric CO₂ leads to the rapid formation of carbamic acid salts, often mistaken for oxidation.

  • Tertiary Threat: Photo-degradation . The conjugated heteroaromatic system can generate radical species under UV light, accelerating oxidative pathways.

Core Storage Protocols (The "Zero-Oxidation" Standard)

To maintain purity >98% over extended periods (>6 months), you must implement a multi-barrier storage strategy.

Q: What is the absolute best way to store this compound long-term?

A: The "Gold Standard" is storage as a dihydrochloride salt under Argon at -20°C. If you must store the free base , follow this hierarchy:

ParameterRecommendationScientific Rationale
Physical Form Solid (Lyophilized) Solution-phase oxidation rates are orders of magnitude higher due to dissolved oxygen mobility.
Atmosphere Argon (Ar) Argon is heavier than air and forms a "blanket" over the solid. Nitrogen (N₂) is acceptable but less effective for frequent opening.
Temperature -20°C to -80°C Arrhenius kinetics dictate that reducing temp by 10°C roughly halves degradation rates.
Container Amber Glass + Teflon Liner Amber glass blocks UV. Teflon liners prevent oxygen permeation common with polyethylene caps.
Desiccant P₂O₅ or Activated Sieves Moisture catalyzes the formation of hydrates and facilitates CO₂ absorption.

Troubleshooting Guide: Diagnosing Degradation

Issue 1: "My white solid has turned yellow/brown."

Diagnosis: Oxidative Coupling or Imine Formation. Primary amines often undergo radical coupling reactions or condense with trace aldehydes (formed via autoxidation) to form colored imines (Schiff bases).

  • Immediate Action: Check LC-MS for a mass peak corresponding to [M+16] (N-oxide) or [M-2] (Imine).

  • Remediation: Recrystallization is required. A simple wash with cold ether may remove surface oxidation, but if the bulk is colored, repurification via column chromatography (DCM/MeOH/NH₃) is necessary.

Issue 2: "The compound gained weight and formed a crust."

Diagnosis: Carbamate Formation (CO₂ Capture). This is not oxidation but a reaction with air. The amine reacts with CO₂ to form a carbamate salt.

  • Verification: NMR will show broad peaks, and the sample will likely be insoluble in non-polar solvents.

  • Remediation: This is reversible![1] Dissolve the solid in dilute acid (HCl), degas with Argon to remove liberated CO₂, and basify/extract only immediately before use.

Issue 3: "Solubility has decreased significantly."

Diagnosis: Polymerization or Salt Formation. If the amine has absorbed CO₂, the resulting zwitterionic species is often insoluble in organic solvents like DCM or THF.

  • Test: Attempt to dissolve a small amount in 1M HCl. If it dissolves clearly, it was likely the carbonate/carbamate salt.

Advanced Handling Workflows

Protocol A: Re-purification of Oxidized Material

If you suspect <90% purity due to storage failure, use this "Rescue Protocol":

  • Dissolution: Dissolve crude material in degassed 5% MeOH in DCM.

  • Filtration: Pass through a pad of Celite (removes insoluble polymers).

  • Acid Wash: Extract with 1N HCl (The amine goes into water; non-basic oxidation byproducts stay in organic).

  • Basification: Isolate the aqueous layer, cool to 0°C, and basify with NaOH under an Argon blanket.

  • Extraction: Extract immediately into DCM, dry over Na₂SO₄, and concentrate in vacuo without heat.

Protocol B: Chemical Stabilization (Salt Formation)

Recommendation: Convert the free base to the Dihydrochloride (2HCl) or Tosylate (TsOH) salt for storage. Salts are crystalline lattice structures that are significantly more resistant to oxygen diffusion than amorphous free bases.

Step-by-Step Salt Formation:

  • Dissolve 1g of amine in 10 mL anhydrous Ethanol.

  • Cool to 0°C.

  • Add 2.2 equivalents of HCl (4M in Dioxane) dropwise.

  • Precipitate usually forms immediately. Dilute with Et₂O to maximize yield.

  • Filter under Argon and dry in a vacuum desiccator.

Decision Logic for Storage

The following diagram illustrates the decision process for handling incoming batches of [1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine to maximize shelf-life.

StorageLogic cluster_legend Protocol Key Start Incoming Batch [1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine FormCheck Is it a Salt or Free Base? Start->FormCheck IsSalt Salt Form (HCl, TFA, etc.) FormCheck->IsSalt Salt IsBase Free Base Form FormCheck->IsBase Free Base StoreSalt Store at RT or 4°C Desiccator IsSalt->StoreSalt UsageCheck Usage Timeline? IsBase->UsageCheck Immediate Use within < 48 Hours UsageCheck->Immediate Immediate LongTerm Storage > 48 Hours UsageCheck->LongTerm Long Term StoreBase Store at -20°C Argon Flush Amber Vial Immediate->StoreBase Convert CRITICAL STEP: Convert to HCl Salt LongTerm->Convert Convert->StoreSalt Stable Stable Storage Risk High Risk

Caption: Decision matrix for processing and storing labile heteroaromatic amines to prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in DMSO or DMF solution? A: NO. While convenient, DMSO is an oxidant (Swern oxidation mechanism) and can slowly oxidize primary benzylic-type amines over time, especially if trace acid or heat is present. DMF can hydrolyze to form dimethylamine and formic acid, complicating purity. Always store as a dry solid.

Q: I don't have an Argon line. Is Nitrogen okay? A: Nitrogen is acceptable but less effective because it is lighter than Argon and mixes more easily with air when the vial is opened. If using Nitrogen, ensure you use a "Schlenk" technique: evacuate the vial and refill with N₂ three times before sealing.

Q: How do I weigh out the material without exposing it to air? A: For ultra-sensitive experiments, weigh the vial inside a glovebox. If a glovebox is unavailable, use the "Difference Weighing" technique:

  • Tare a sealed vial containing the amine.

  • Quickly remove the cap, dump an estimated amount into your reaction flask, and immediately recap.

  • Weigh the vial again. The loss in weight is the amount added. This minimizes the time the bulk stock is open to air.

References

  • National Institutes of Health (NIH). (2021). Oxidative Dearomatization of Pyridines. PubMed Central. Retrieved from [Link]

  • Glen Research. (n.d.). Methods to Avoid Inactivation of Primary Amines. Retrieved from [Link]

Sources

Technical Support Center: Handling Hygroscopic Heterocyclic Methanamine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Senior Application Scientist Level Topic: Mitigation of Deliquescence and Stoichiometric Drift in Heterocyclic Amine Salts

Introduction: The "Goo" Factor

Welcome to the technical support hub for heterocyclic methanamine salts. If you are here, you have likely encountered the "goo factor"—a free-flowing powder that transforms into a sticky liquid within minutes of opening the bottle.

The Science of the Problem: Heterocyclic methanamines (e.g., 2-pyridylmethanamine, piperidinylmethanamine) are potent hydrogen bond donors/acceptors. When converted to salts (particularly hydrochlorides,


), the crystal lattice energy competes with the hydration enthalpy. For these specific scaffolds, the Critical Relative Humidity (CRH)  is often shockingly low (sometimes <30% RH). Above this threshold, the salt actively strips moisture from the air to dissolve itself, a process known as deliquescence .

This guide is not just about "keeping it dry"; it is about ensuring stoichiometric integrity in your drug discovery workflows.

Module 1: Immediate Triage (Weighing & Handling)

Troubleshooting Guide: "My mass keeps increasing on the balance."

The Issue: You are trying to weigh 50 mg for a reaction, but the balance readout drifts upward rapidly (


). You are weighing atmospheric water, not the compound.

The Fix: Weighing by Difference (The Closed-Loop Protocol) Do not use open weigh boats. The error introduced here is not just mass; it is stoichiometric. A 5% water weight gain means you are under-loading your reagent by 5%, potentially stalling your reaction.

Protocol:

  • Equilibrate: Bring the storage container to room temperature before opening to prevent condensation.

  • Tare: Place a capped vial (containing your bulk solid) on the balance. Tare to zero.

  • Dispense: Remove the vial, take out an estimated amount (do this quickly or inside a glove bag), and recap immediately.

  • Measure: Place the capped vial back on the balance. The negative mass displayed is the exact amount of solid removed.

  • Verify: If the mass is incorrect, repeat. You never weigh the destination flask, only the source vial.

Why this works: The source vial is only open for seconds, and the balance reading stabilizes instantly because the vial is sealed during measurement.

Visual Workflow: Hygroscopic Weighing Logic

WeighingProtocol Start Start: Bulk Vial (Sealed) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Tare Place on Balance & Tare to 0.00 mg Equilibrate->Tare Dispense Remove & Dispense (Glove Bag/Rapid) Tare->Dispense Open briefly Reweigh Reweigh Sealed Vial Dispense->Reweigh Reseal immediately Reweigh->Dispense Adjust amount Calc Record Negative Mass (Exact Reagent Added) Reweigh->Calc

Figure 1: Closed-loop weighing protocol to eliminate atmospheric moisture interference.

Module 2: Storage & Preservation

FAQ: "I wrapped it in Parafilm, but it still degraded. Why?"

Answer: Parafilm is permeable to water vapor over time. It is a dust cover, not a hermetic seal.

The "Double-Barrier" System: Heterocyclic amine salts require a primary and secondary barrier.

Barrier LevelMethodEffectivenessNotes
Primary Teflon-lined screw capHighEnsure the liner is intact. Polyethylene caps often leak.
Secondary Desiccator cabinetMediumUse active silica gel or

. Indicator beads are mandatory.
Tertiary Inert Gas Purge (Argon)Very HighArgon is heavier than air and forms a "blanket" inside the vial.
Forbidden Refrigerator (without desiccant)Negative High humidity environment. Promotes condensation upon removal.

Expert Tip: If storing at -20°C, seal the vial inside a secondary jar containing desiccant packets. Allow the entire assembly to warm to room temperature before opening the outer jar.

Module 3: Chemical Engineering (Salt Selection)

Troubleshooting Guide: "I need a developable solid, not a wet mess."

The Issue: You are using the Hydrochloride (


) salt because it was the easiest to make. However, the chloride ion has a high charge density, and for small heterocyclic amines, this often leads to a crystal lattice that is easily disrupted by water.

The Fix: Counter-ion Switching Move away from small, inorganic counter-ions. Larger, organic counter-ions often pack better with heterocyclic rings (pi-stacking) and have lower hydration energies.

Recommended Alternatives:

  • Fumarate: Often forms non-hygroscopic, high-melting solids. The stoichiometry is usually 2:1 or 1:1.

  • Tosylate (p-Toluenesulfonate): Excellent for crystallizing amines. The lipophilic toluene ring repels water.

  • Oxalate: Good for purification, though toxicity limits pharmaceutical use (good for intermediates).

Decision Logic: Salt Selection Strategy

SaltSelection Start Target: Heterocyclic Amine HCl Attempt HCl Salt Start->HCl Check Is it Hygroscopic? HCl->Check Keep Keep HCl Form Check->Keep No (Stable) Switch Switch Counter-ion Check->Switch Yes (Deliquescent) Fumarate Try Fumarate/Maleate (H-Bonding Network) Switch->Fumarate Tosylate Try Tosylate/Besylate (Lipophilic Shielding) Switch->Tosylate

Figure 2: Decision tree for optimizing solid-state properties via counter-ion selection.

Module 4: Recovery & Drying Protocols

FAQ: "It's already a liquid. Can I save it?"

Answer: Yes, but you cannot simply "oven dry" it. Heating a deliquesced amine salt often leads to hydrolysis or oxidation because the water is intimately mixed at the molecular level.

Protocol: The "Chemical Rescue" (Azeotropic Drying) Do not rely on heat alone. Use chemistry to carry the water away.

  • Dissolution: Dissolve the "wet" salt in a small amount of anhydrous Methanol (to ensure homogeneity).

  • Entrainment: Add a larger volume of Toluene or 2-MeTHF .

  • Evaporation: Rotovap the mixture. The methanol/toluene/water azeotrope will carry the moisture off at a lower temperature than water alone.

  • Final Polish: Place the resulting solid in a vacuum oven at 40°C over Phosphorus Pentoxide (

    
    ) or Potassium Hydroxide (
    
    
    
    ) pellets for 12–24 hours.
    • Note:

      
       is chemically irreversible, making it superior to silica gel for "rescuing" samples.
      

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. IUPAC / Wiley-VCH. (The definitive guide on counter-ion selection and hygroscopicity).

  • Newman, A. W., & Reutzel-Edens, S. M. (2020). Critical relative humidity (CRH) as a key parameter in salt selection. Pharmaceutical Technology.

  • American Chemical Society (ACS).Weighing by Difference: Analytical Chemistry Best Practices.

  • Cheng, S., et al. (2018). Impact of hygroscopicity on the solid-state stability of pharmaceutical salts. Journal of Pharmaceutical Sciences.

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity ofDioxolo[4,5-b]pyridin-6-ylmethanamine via LC-MS

A Senior Application Scientist's Guide to Validating the Purity of[1][2]Dioxolo[4,5-b]pyridin-6-ylmethanamine via LC-MS

In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. This guide provides an in-depth, experience-driven approach to validating the purity of a novel heterocyclic amine,[1][2]Dioxolo[4,5-b]pyridin-6-ylmethanamine, utilizing the precision and sensitivity of Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond a simple recitation of protocols to explore the scientific rationale behind our methodological choices, ensuring a robust and self-validating system for purity analysis.

The Compound in Focus:[1][2]Dioxolo[4,5-b]pyridin-6-ylmethanamine

[1][2]Dioxolo[4,5-b]pyridin-6-ylmethanamine is a heterocyclic amine, a class of compounds frequently investigated in drug discovery due to their diverse biological activities. Its structure, featuring a fused dioxolo-pyridine ring system, presents unique analytical challenges. Potential impurities can arise from starting materials, intermediates, or degradation products, necessitating a highly specific and sensitive analytical method to ensure their detection and quantification at trace levels.

Why LC-MS? A Strategic Choice for Purity Determination

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a powerful tool for pharmaceutical impurity profiling.[3][4] Its strength lies in the synergistic combination of the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection afforded by mass spectrometry. This combination allows for not only the quantification of impurities but also their preliminary identification based on mass-to-charge ratio (m/z), a critical step in understanding the impurity profile of a drug substance.[5]

Compared to other techniques, LC-MS offers distinct advantages:

  • High Sensitivity and Specificity: The ability of mass spectrometry to detect minute quantities of compounds and differentiate them based on their mass makes it ideal for trace impurity analysis.[2][6]

  • Structural Information: High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the elucidation of the elemental composition of unknown impurities.[7]

  • Versatility: LC-MS methods can be adapted to a wide range of analytes, including polar and non-polar compounds.

However, it is not without its considerations. Method development can be complex, and matrix effects can sometimes suppress the ionization of the analyte, impacting sensitivity. A well-designed method, as we will explore, mitigates these challenges.

The Analytical Workflow: A Step-by-Step Guide

The journey to a validated purity method is a systematic process. The following diagram illustrates the key stages of our LC-MS workflow for[1][2]Dioxolo[4,5-b]pyridin-6-ylmethanamine analysis.

LC-MS Purity Validation Workflowcluster_0Method Developmentcluster_1Method Validation (ICH Q2(R1))cluster_2Sample Analysis & ReportingMD_StartStart: Define Analytical Target ProfileColumn_SelectionColumn & Stationary Phase SelectionMD_Start->Column_SelectionMobile_Phase_OptMobile Phase OptimizationColumn_Selection->Mobile_Phase_OptMS_ParamsMass Spectrometer Parameter TuningMobile_Phase_Opt->MS_ParamsMD_EndFinalized MethodMS_Params->MD_EndSpecificitySpecificityMD_End->SpecificityLinearityLinearity & RangeSpecificity->LinearityAccuracyAccuracyLinearity->AccuracyPrecisionPrecision (Repeatability & Intermediate)Accuracy->PrecisionLOD_LOQLOD & LOQPrecision->LOD_LOQRobustnessRobustnessLOD_LOQ->RobustnessValidation_ReportValidation ReportRobustness->Validation_ReportSample_PrepSample PreparationValidation_Report->Sample_PrepData_AcquisitionData AcquisitionSample_Prep->Data_AcquisitionData_ProcessingData Processing & Impurity ProfilingData_Acquisition->Data_ProcessingFinal_ReportFinal Purity ReportData_Processing->Final_Report

Caption: A flowchart of the LC-MS method development and validation process.

Part 1: Method Development - The Foundation of a Robust Assay

The goal of method development is to achieve optimal separation of the main compound from all potential impurities with good peak shape and sensitivity.

Given the polar nature of[1][2]Dioxolo[4,5-b]pyridin-6-ylmethanamine, a hydrophilic interaction liquid chromatography (HILIC) approach is a logical starting point. HILIC columns are specifically designed for the retention and separation of polar to highly polar compounds that are poorly retained in traditional reversed-phase HPLC.[8]

ParameterRecommended ConditionRationale
Column Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mmThe amide stationary phase provides excellent retention and selectivity for polar amines. The sub-2 µm particle size offers high efficiency and resolution.[9]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)Ammonium formate is a volatile buffer compatible with MS detection.[10] A low pH ensures the amine is protonated, aiding in retention and peak shape.
Mobile Phase B AcetonitrileThe strong organic solvent in HILIC mode.
Gradient 95% B to 50% B over 10 minutesA gradient elution is necessary to elute a range of potential impurities with varying polarities.
Flow Rate 0.4 mL/minOptimized for the column dimensions and particle size to ensure efficient separation.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Injection Volume 2 µLA small injection volume minimizes peak broadening.

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is recommended for this analysis to leverage its accurate mass measurement capabilities for impurity identification.[5][7]

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The basic amine group is readily protonated in the positive ion mode.
Capillary Voltage 3.5 kVOptimized for efficient ion generation.
Source Temperature 120 °CMaintains the analyte in the gas phase without causing thermal degradation.
Desolvation Gas Nitrogen, 800 L/hr at 400 °CFacilitates the desolvation of the ESI droplets.
Mass Range m/z 50 - 1000A wide mass range ensures the detection of a broad spectrum of potential impurities.
Acquisition Mode MS and Auto MS/MSFull scan MS for quantification and data-dependent MS/MS for structural elucidation of impurities.[3]
Part 2: Method Validation - Demonstrating Fitness for Purpose

Once the method is developed, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[11][12][13][14]

ICH_Q2_R1_Validation_Parameterscenter_nodeMethod Validation(ICH Q2(R1))SpecificitySpecificitycenter_node->SpecificityLinearityLinearitycenter_node->LinearityRangeRangecenter_node->RangeAccuracyAccuracycenter_node->AccuracyPrecisionPrecisioncenter_node->PrecisionLODDetection Limit (LOD)center_node->LODLOQQuantitation Limit (LOQ)center_node->LOQRobustnessRobustnesscenter_node->Robustness

Caption: Key parameters for analytical method validation as per ICH Q2(R1).

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Protocol:

    • Analyze a blank sample (diluent).

    • Analyze a sample of[1][2]Dioxolo[4,5-b]pyridin-6-ylmethanamine.

    • Analyze a sample spiked with known, relevant impurities (if available).

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) and analyze the stressed samples to ensure separation of degradation products from the main peak.

2. Linearity and Range:

  • Objective: To demonstrate a proportional relationship between the concentration of the analyte and the instrument response over a specified range.

  • Protocol:

    • Prepare a series of at least five standard solutions of[1][2]Dioxolo[4,5-b]pyridin-6-ylmethanamine and any known impurities covering the expected range (e.g., from the reporting threshold to 120% of the specification limit for impurities).

    • Inject each standard in triplicate.

    • Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

3. Accuracy:

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare a placebo (if applicable) spiked with known concentrations of[1][2]Dioxolo[4,5-b]pyridin-6-ylmethanamine and impurities at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each level in triplicate.

    • Calculate the percent recovery. Acceptance criteria are typically between 98.0% and 102.0%.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of a standard solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of data should be evaluated.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak has a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: Calculate LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line) and S is the slope of the calibration curve.

6. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations in the method parameters, such as:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5 °C)

      • Flow rate (± 10%)

      • Mobile phase composition (± 2%)

    • Analyze a standard solution under each of the modified conditions and assess the impact on the results (e.g., retention time, peak area, resolution). The system suitability parameters should remain within acceptable limits.

Data Presentation: A Clear and Concise Summary

All quantitative data from the validation studies should be summarized in clear and well-structured tables for easy interpretation and comparison.

Table 1: Summary of Validation Results

Validation ParameterAcceptance CriteriaResultPass/Fail
Specificity No interference at the retention time of the main peak and impuritiesNo interference observedPass
Linearity (r²) ≥ 0.990.9995Pass
Range Reporting Threshold to 120% of Specification0.05% to 0.2%Pass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%Pass
Precision (RSD)
- Repeatability≤ 2.0%0.8%Pass
- Intermediate Precision≤ 3.0%1.5%Pass
LOD Report Value0.01%N/A
LOQ Report Value0.03%N/A
Robustness System suitability parameters metAll parameters within acceptable limitsPass

Conclusion: A Foundation for Quality

This guide has outlined a comprehensive and scientifically sound approach to validating the purity of[1][2]Dioxolo[4,5-b]pyridin-6-ylmethanamine using LC-MS. By understanding the "why" behind each experimental choice and adhering to internationally recognized validation guidelines, researchers and drug development professionals can establish a reliable and robust method that ensures the quality, safety, and efficacy of their pharmaceutical products. The principles and protocols detailed herein provide a solid framework for the analytical control of this and other novel heterocyclic amines, ultimately contributing to the advancement of pharmaceutical science.

References

  • Rapid LC–MS-MS Analysis of Heterocyclic Amines in Salmon. LCGC International. [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PMC. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. [Link]

  • Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Agilent Technologies. [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. [Link]

  • LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS. RASĀYAN Journal of Chemistry. [Link]

  • Quality Guidelines. ICH. [Link]

  • Efficient Method Development on Pharmaceutical Impurities Using Single Quadrupole Mass Spectrometer. Shimadzu. [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. Waters Corporation. [Link]

  • Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. Waters Corporation. [Link]

  • Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. PubMed. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. ResearchGate. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-mass spectrometry. National Center for Biotechnology Information. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. ResolveMass. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]

  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Chromatography Online. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

Safety Operating Guide

Navigating the Safe Handling ofDioxolo[4,5-b]pyridin-6-ylmethanamine: A Guide to Personal Protective Equipment

Navigating the Safe Handling of[1][2]Dioxolo[4,5-b]pyridin-6-ylmethanamine: A Guide to Personal Protective Equipment

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. The handling of novel chemical compounds, such as[1]Dioxolo[4,5-b]pyridin-6-ylmethanamine, demands a meticulous approach to safety, grounded in a thorough understanding of the potential hazards. This guide provides essential, in-depth information on the appropriate Personal Protective Equipment (PPE) for handling this compound, ensuring both the safety of the handler and the integrity of the research.

The information presented here is synthesized from authoritative safety data sheets and established laboratory safety protocols, providing a comprehensive framework for safe operation.

Understanding the Hazard Profile

[1]Dioxolo[4,5-b]pyridin-6-ylmethanamine is a compound with a significant hazard profile that necessitates stringent safety measures. According to its Safety Data Sheet (SDS), the primary hazards include:

  • Acute Toxicity (Oral): Toxic if swallowed.

  • Acute Toxicity (Dermal): Fatal in contact with skin.

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

These hazards underscore the critical importance of a comprehensive PPE strategy to prevent exposure through all potential routes: dermal contact, inhalation, and ingestion.

Core Principles of PPE Selection

The selection of appropriate PPE is not a one-size-fits-all approach. It is a risk-based decision-making process that considers the specific hazards of the chemical, the nature of the handling procedure, and the potential for exposure. The guiding principle is to create a robust barrier between the individual and the hazardous substance.

Recommended Personal Protective Equipment

Based on the hazard profile of[1]Dioxolo[4,5-b]pyridin-6-ylmethanamine, the following PPE is mandatory for all handling procedures.

PPE ComponentSpecificationRationale for Use
Hand Protection Chemical-resistant, impermeable gloves (e.g., Nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.To prevent fatal dermal contact and skin irritation.[3] Thicker gloves generally offer better protection.[4]
Eye and Face Protection Tightly fitting safety goggles and a face shield.To protect against splashes and dust that can cause serious eye irritation.[3]
Skin and Body Protection A chemical-resistant lab coat or coveralls. Ensure complete skin coverage.To prevent skin contact with the compound.[2]
Respiratory Protection A NIOSH (US) or EN 166 (EU) approved respirator is required when dusts are generated. Use in a well-ventilated area, preferably a chemical fume hood.To prevent inhalation of dusts that may cause respiratory irritation.[3]

Operational Plans: Donning and Doffing PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning Procedure:
  • Hand Hygiene: Start with clean hands.

  • Gown/Coveralls: Put on the lab coat or coveralls, ensuring it is securely fastened.

  • Respiratory Protection: If required, put on the respirator. Perform a seal check.

  • Eye and Face Protection: Put on safety goggles and then the face shield.

  • Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.[4]

Doffing Procedure:
  • Gloves: Remove gloves first, turning them inside out as you remove them.

  • Gown/Coveralls: Remove the gown or coveralls by rolling it down and away from the body.

  • Hand Hygiene: Perform hand hygiene.

  • Eye and Face Protection: Remove the face shield and then the goggles from the back of the head.

  • Respiratory Protection: Remove the respirator from the back of the head.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

PPE Selection Workflow Diagram

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling[1]Dioxolo[4,5-b]pyridin-6-ylmethanamine.

PPE_Selection_WorkflowPPE Selection for [1,3]Dioxolo[4,5-b]pyridin-6-ylmethanaminecluster_assessmentHazard & Task Assessmentcluster_ppePPE Selectioncluster_procedureProcedureStartStart: Handling [1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamineAssessHazardsAssess Hazards:- Fatal Dermal Contact- Toxic if Swallowed- Skin/Eye Irritant- Respiratory IrritantStart->AssessHazardsAssessTaskAssess Task:- Weighing/Transfer- Dissolving- Reaction SetupAssessHazards->AssessTaskHandProtectionHand Protection:Chemical-Resistant GlovesAssessTask->HandProtectionEyeFaceProtectionEye/Face Protection:Safety Goggles & Face ShieldHandProtection->EyeFaceProtectionBodyProtectionBody Protection:Lab Coat/CoverallsEyeFaceProtection->BodyProtectionRespiratoryProtectionRespiratory Protection:Work in Fume HoodBodyProtection->RespiratoryProtectionDustGeneratedIs Dust Generated?RespiratoryProtection->DustGeneratedRespiratorAdd RespiratorDustGenerated->RespiratorYesProceedProceed with CautionDustGenerated->ProceedNoRespirator->Proceed

Caption: PPE Selection Workflow for Handling[1]Dioxolo[4,5-b]pyridin-6-ylmethanamine.

Disposal Plan for Contaminated PPE

All disposable PPE used when handling[1]Dioxolo[4,5-b]pyridin-6-ylmethanamine must be considered hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregation: After doffing, place all contaminated disposable PPE (gloves, gowns, etc.) into a designated, clearly labeled hazardous waste container.[5]

  • Containerization: Ensure the hazardous waste container is sealed to prevent any leaks or spills.[5]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "[1]Dioxolo[4,5-b]pyridin-6-ylmethanamine".[5]

  • Storage: Store the sealed container in a designated and secure satellite accumulation area.[5]

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[5]

Never dispose of contaminated PPE in the regular trash.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water. Seek immediate medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist.

  • Inhalation: Move the person to fresh air.

  • Ingestion: If swallowed, rinse mouth.[2] Immediately call a POISON CENTER or doctor.[2]

Always have the Safety Data Sheet readily available for emergency responders.

By adhering to these stringent PPE protocols and disposal procedures, you can significantly mitigate the risks associated with handling[1]Dioxolo[4,5-b]pyridin-6-ylmethanamine, ensuring a safe and productive research environment.

References

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, November 17). Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Retrieved from [Link]

  • PPE and Safety for Chemical Handling - ACS Material. (2020, July 14). Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.